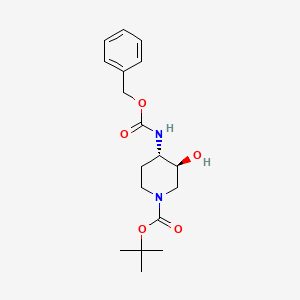

trans-4-Benzyloxycarbonylamino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Description

trans-4-Benzyloxycarbonylamino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a benzyloxycarbonylamino (Cbz) group at the 4-position, a hydroxyl group at the 3-position, and a tert-butyl ester carbamate at the 1-position. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The trans configuration of the substituents influences its stereochemical interactions, while the tert-butyl ester enhances solubility and stability during synthetic processes.

Properties

Molecular Formula |

C18H26N2O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-14(15(21)11-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 |

InChI Key |

GANFVPYUFFNOKQ-GJZGRUSLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Benzyloxycarbonylamino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as carbodiimides for esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles

Biological Activity

Trans-4-Benzyloxycarbonylamino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known as benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry. Its structure and functional groups suggest potential applications in the development of pharmaceuticals, particularly in targeting neurotransmitter systems.

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.42 g/mol

- CAS Number : 724787-52-4

This compound primarily interacts with neurotransmitter receptors, particularly GABA (gamma-aminobutyric acid) receptors. This interaction enhances inhibitory neurotransmission in the central nervous system (CNS), leading to increased chloride ion influx into neurons, hyperpolarization, and reduced neuronal excitability .

Target Pathways

The compound is implicated in modulating several biochemical pathways:

- GABAergic Pathway : Enhances GABA receptor activity, which is crucial for maintaining the balance between neuronal excitation and inhibition.

- Neurotransmitter Release : Influences downstream signaling pathways that control neurotransmitter release and synaptic plasticity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : By enhancing GABAergic activity, it may protect against excitotoxicity associated with neurodegenerative diseases.

- Potential Antidepressant Activity : The modulation of GABA receptors suggests a role in alleviating symptoms of depression by restoring inhibitory signaling in the brain .

Study 1: Neuroprotective Properties

A study demonstrated that compounds similar to trans-4-Benzyloxycarbonylamino-3-hydroxy-piperidine enhance GABA receptor activity, leading to significant neuroprotection in models of excitotoxicity. This suggests potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis.

Study 2: Antidepressant Effects

Research involving animal models showed that administration of the compound resulted in decreased depressive-like behaviors. This effect was attributed to increased GABAergic transmission, highlighting its potential as an antidepressant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| trans-3-Amino-1-boc-4-hydroxypiperidine | Structure | Similar GABAergic effects but less potent |

| trans-4-Amino-1-Cbz-3-hydroxypiperidine | Structure | Comparable neuroprotective properties |

| 1-Boc-4-amino-piperidine-4-carboxylic acid | Structure | Broader spectrum of activity beyond CNS |

Scientific Research Applications

Unfortunately, information regarding specific applications of the chemical compound "trans-4-Benzyloxycarbonylamino-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester" is limited within the provided search results. However, based on the available data, we can infer potential applications and related information:

Chemical Properties and Identification

Potential Applications

- Heterocyclic Building Block: The compound is categorized as a heterocyclic building block, suggesting its use in the synthesis of more complex organic molecules, potentially in pharmaceutical or materials science research .

- Research Intermediate: The compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage .

- Synonyms and Related Compounds: Several synonyms and related compounds are listed, indicating its role as an intermediate in the synthesis of other chemical entities :

- Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

- trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Given its structural features (a piperidine ring with benzyloxycarbonylamino and tert-butyl ester protecting groups), it may be used in synthesizing complex molecules. .

Safety and Usage

- This chemical is strictly for professional use in manufacturing, research, and industrial applications. It is not intended for medical or consumer use .

- The product is non-returnable .

Related Compounds

- trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester: This related compound (CID 25219891) has potential applications in chemical synthesis .

- trans-4-Benzylamino-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester: Another related compound (CID 67335553) that may share similar applications .

Limitations

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related tert-butyl esters of nitrogen-containing heterocycles (Table 1):

Key Observations :

Physical and Thermal Properties

- Thermal Stability : Tert-butyl esters in polymer matrices (e.g., poly(methyl acrylate)) exhibit thermal decomposition activation energies of 116–125 kJ/mol, with cleavage releasing isobutylene and forming carboxylic acids or cyclic anhydrides . The target compound’s tert-butyl ester likely follows similar decomposition pathways, though the hydroxyl group may lower activation energy via intramolecular interactions.

- Solubility : The hydroxyl and Cbz groups increase hydrophilicity compared to analogs like the dihydropyridine derivative , which has a methoxycarbonyl-phenyl group enhancing lipophilicity.

Q & A

Q. Basic

- Hydrolytic sensitivity : The tert-butyl ester and Cbz groups are prone to hydrolysis under strongly acidic or basic conditions. Stability assays in buffers (pH 2–12) recommend neutral pH for storage .

- Thermal stability : Decomposition occurs above 100°C; store at –20°C in inert atmospheres to prevent degradation .

- Light sensitivity : Protect from UV exposure to avoid photooxidation of the hydroxy group .

How can reaction yields be optimized in multi-step syntheses involving this compound?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for coupling steps, while minimizing side reactions .

- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps, ensuring complete removal of protective groups without over-reduction .

- Temperature control : Maintain precise thermal conditions (e.g., 80°C for Boc deprotection) to balance reaction speed and byproduct formation .

What strategies address stereochemical challenges during synthesis?

Q. Advanced

- Chiral auxiliaries : Employ enantioselective catalysts (e.g., Sharpless epoxidation mediators) to control hydroxy group configuration .

- Stereoselective hydroxylation : Enzymatic methods (e.g., cytochrome P450 mimics) can achieve >90% enantiomeric excess for the trans isomer .

- Crystallographic analysis : Single-crystal X-ray diffraction confirms stereochemistry at critical stages .

How should researchers resolve contradictory data in reaction outcomes?

Q. Advanced

- Cross-validation : Combine HPLC (for purity) with LC-MS to differentiate isobaric byproducts .

- Reaction profiling : Use in-situ IR spectroscopy to monitor intermediate formation and identify kinetic bottlenecks .

- Statistical design : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting yield discrepancies .

What role do functional groups play in this compound’s biological activity?

Q. Advanced

- Benzyloxycarbonyl (Cbz) group : Enhances lipophilicity, improving membrane permeability in cellular assays .

- tert-Butyl ester : Stabilizes the compound against enzymatic degradation in pharmacokinetic studies .

- 3-Hydroxy group : Participates in hydrogen bonding with target proteins, as shown in molecular docking studies .

What safety protocols are recommended for handling and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.